molecular formula C11H16ClN B6245458 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1006917-01-6

2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6245458
CAS No.: 1006917-01-6
M. Wt: 197.70 g/mol
InChI Key: HPNGYAZMKBPATJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with the molecular formula C11H16ClN It is a crystalline solid that can appear as white to off-white powder

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves organic synthesis reactions. One common method includes the reaction of 2,2-dimethyl-2,3-dihydro-1H-indene with ammonia or an amine under specific conditions to form the amine derivative, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may vary, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for industrial efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,2-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

CAS No.

1006917-01-6

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

2,2-dimethyl-1,3-dihydroinden-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(11)12;/h3-6,10H,7,12H2,1-2H3;1H

InChI Key

HPNGYAZMKBPATJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1N)C.Cl

Purity

95

Origin of Product

United States

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